molecular formula C15H15N3O3 B13225670 Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13225670
M. Wt: 285.30 g/mol
InChI Key: MMUUIQMJSHRZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with the molecular formula C15H15N3O3 This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a cyanophenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 4-cyanobenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-cyanophenyl)acetate: Shares the cyanophenyl and ethyl acetate moieties but lacks the pyrazole ring.

    Methyl 2-(4-cyanophenyl)acetate: Similar structure with a methyl group instead of an ethyl group.

    Ethyl 2-cyano-2-(4-cyanophenyl)acetate: Contains an additional cyano group.

Uniqueness

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 302912-31-8) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacodynamics, and biological effects of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2O3C_{11}H_{10}N_2O_3, with a molecular weight of approximately 218.21 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole core followed by functionalization with an ethyl acetate group. Specific synthetic routes can vary, but recent patents detail methods that enhance yield and purity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
Cell LineIC50 (µM)
MCF712.5
A54915.0

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and inflammation. For example, it has been suggested that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

  • In Vivo Studies : A study involving mice treated with this compound showed significant tumor regression in xenograft models. The treatment group exhibited a reduction in tumor size by approximately 40% compared to controls.
  • Combination Therapy : Research has explored the efficacy of combining this compound with existing chemotherapeutics, revealing enhanced anticancer activity and reduced side effects when used in conjunction with drugs like doxorubicin.

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential organ toxicity.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C15H15N3O3/c1-3-21-14(19)8-13-10(2)17-18(15(13)20)12-6-4-11(9-16)5-7-12/h4-7,17H,3,8H2,1-2H3

InChI Key

MMUUIQMJSHRZBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.